1,3-Di-tert-butylbenzene

Descripción general

Descripción

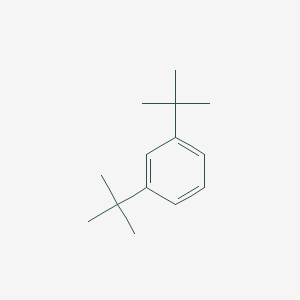

1,3-Di-tert-butylbenzene is an organic compound classified as an aromatic hydrocarbon. Its structure consists of a benzene ring substituted with two tert-butyl groups at the 1 and 3 positions. This compound is a colorless to light yellow liquid that is insoluble in water but soluble in organic solvents such as ether and benzene .

Métodos De Preparación

1,3-Di-tert-butylbenzene can be synthesized through several methods:

Grignard Reaction: This method involves the reaction of benzene with tert-butyl bromide in the presence of sodium hydride. The chemical equation for this reaction is[ 2 , \text{C}_4\text{H}_9\text{Br} + \text{C}_6\text{H}_6 \rightarrow \text{C}_6\text{H}_2(\text{CH}_3)_2(\text{CMe}_2)_2 + 2 , \text{HBr} ]

Industrial Production: Industrially, this compound can be produced by the alkylation of benzene with isobutene or tert-butyl chloride in the presence of anhydrous aluminum chloride.

Análisis De Reacciones Químicas

1,3-Di-tert-butylbenzene undergoes various chemical reactions, including:

Oxidation: Under specific conditions, such as the presence of strong oxidizing agents, it can be oxidized to form corresponding benzoic acids.

Substitution Reactions: It can undergo electrophilic aromatic substitution reactions, where the tert-butyl groups direct incoming substituents to the ortho and para positions relative to the tert-butyl groups.

Reduction: This compound can be reduced under certain conditions to form corresponding hydrocarbons.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Organic Synthesis

- 1,3-Di-tert-butylbenzene serves as a reaction intermediate in organic synthesis. It is employed as a stabilizer to prevent oxidation and degradation of materials such as lubricants, polymers, and rubber.

-

Biological Research

- The compound is utilized in pharmaceutical research as an intermediate in the synthesis of various drugs. Its structural characteristics suggest potential interactions with biological macromolecules, influencing enzymatic activity or cellular signaling pathways.

-

Industrial Applications

- Due to its lower volatility, this compound can be used as a fuel additive , enhancing the performance and stability of fuels.

- Chemical Stability

Case Study 1: Use in Organic Synthesis

A study demonstrated the effectiveness of this compound as a solvent in the synthesis of complex organic molecules. The compound facilitated reactions that required non-polar conditions while minimizing side reactions due to its steric hindrance properties.

Case Study 2: Pharmaceutical Intermediate

Research involving the synthesis of anti-inflammatory drugs highlighted the role of this compound as a crucial intermediate. The compound's stability allowed for successful modifications leading to compounds with enhanced therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of 1,3-Di-tert-butylbenzene involves its interaction with various molecular targets and pathways. As an aromatic hydrocarbon, it can participate in electrophilic aromatic substitution reactions, where the tert-butyl groups influence the reactivity and orientation of the benzene ring. Additionally, its stabilizing properties help prevent oxidation and degradation of materials by interacting with free radicals and other reactive species .

Comparación Con Compuestos Similares

1,3-Di-tert-butylbenzene can be compared with other similar compounds such as:

tert-Butylbenzene: This compound has only one tert-butyl group attached to the benzene ring, making it less sterically hindered and more reactive in certain reactions.

1,4-Di-tert-butylbenzene: This compound has two tert-butyl groups at the 1 and 4 positions, which affects its reactivity and physical properties differently compared to this compound.

1,3-Bis(1,1-dimethylethyl)benzene: This is another name for this compound, highlighting its structural similarity.

This compound is unique due to the specific positioning of its tert-butyl groups, which influences its chemical reactivity and physical properties in distinct ways.

Actividad Biológica

1,3-Di-tert-butylbenzene (DTBB) is a compound belonging to the class of alkylbenzenes and has garnered attention due to its potential biological activities and implications in various fields, including toxicology and environmental science. This article reviews the biological activity of DTBB, focusing on its toxicity, metabolic pathways, and potential health effects based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₁₄H₂₂

- CAS Number : 1014-60-4

- Structure : Contains two tert-butyl groups attached to a benzene ring.

Acute Toxicity

Research indicates that this compound exhibits moderate acute toxicity. In studies involving animal models, the compound demonstrated varying degrees of toxicity depending on the dose administered. For instance, an unpublished study involving tert-butylbenzene (related compound) showed no mortality at doses below 2000 mg/kg but significant mortality at higher doses (3000 mg/kg and above) . While specific data on DTBB is limited, it is hypothesized that similar patterns may apply given its structural similarities.

Metabolism and Excretion

The metabolism of DTBB appears to follow pathways similar to other alkylbenzenes. It undergoes oxidative transformations primarily at the side-chain positions, leading to metabolites that are conjugated with glucuronic acid or glycine and subsequently excreted in urine . A study highlighted that DTBB could be a product of radiolysis from food packaging antioxidants, suggesting a potential route of exposure through dietary sources .

Reactive Oxygen Species (ROS) Formation

In vitro studies have demonstrated that exposure to DTBB can lead to increased formation of reactive oxygen species (ROS) in alveolar macrophages. At concentrations of 400 μM, a significant increase in ROS was observed; however, no notable effect on pro-inflammatory cytokine release (TNF-alpha) was detected . This indicates a potential role for DTBB in oxidative stress pathways.

Volatile Organic Compound (VOC) Profile

Recent studies have identified DTBB as a volatile organic compound present in the urine of children with celiac disease (CD), suggesting its potential as a biomarker for this condition. The concentration of DTBB in urine samples decreased significantly after a nutritional intervention with prebiotics, indicating its relevance in metabolic processes related to gut health .

Case Study: Urinary VOCs in Celiac Disease

A notable study investigated the urinary headspace volatile organic compounds in children with celiac disease. It found that this compound was exclusively present in urine samples from CD patients but absent in healthy controls. The decrease in DTBB concentrations post-intervention suggests its potential role as a marker for dietary or metabolic changes associated with CD .

| Compound | Presence in Urine | Significance |

|---|---|---|

| This compound | Present in CD patients | Potential biomarker for CD |

| Benzaldehyde | Decreased by 36% | Related to microbiota activity |

Environmental Considerations

DTBB is also studied for its environmental impact due to its presence in food packaging materials. Its migration from packaging into food products raises concerns about long-term exposure and potential health effects . The assessment of such compounds is critical for ensuring consumer safety.

Propiedades

IUPAC Name |

1,3-ditert-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22/c1-13(2,3)11-8-7-9-12(10-11)14(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNDSSCEZZFNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80143904 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014-60-4 | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Di-tert-butylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243654 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80143904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Di-tert-butylbenzene?

A1: this compound has the molecular formula C14H22 and a molecular weight of 190.32 g/mol.

Q2: Which spectroscopic techniques are useful for characterizing this compound?

A2: Gas chromatography-mass spectrometry (GC-MS) is frequently employed to identify and quantify this compound in various matrices [, , , , , , , ]. Nuclear Overhauser effects (NOEs), obtained through nuclear magnetic resonance (NMR) spectroscopy, have been used to study the interactions of this compound with different solvents [, ]. Electron paramagnetic resonance (EPR) spectroscopy has been employed to study the behavior of radicals derived from this compound [].

Q3: How does gamma-irradiation affect materials containing this compound?

A3: Studies on polypropylene copolymers for medical applications revealed that gamma-irradiation sterilization (48–52 kGy) can lead to the formation of this compound as a radiolysis product from certain additives like Irgafos 168 []. This highlights the importance of considering potential degradation products when using this compound in materials subjected to irradiation.

Q4: Can this compound migrate from packaging materials into products?

A4: Research using microwave-assisted extraction (MAE) coupled with GC-MS showed that this compound can migrate from high-density polyethylene spray bottles into a pharmaceutical formulation containing the antimicrobial peptide PL-5 []. This finding underscores the need to assess the compatibility of this compound-containing materials with packaged products, especially in sensitive applications like pharmaceuticals.

Q5: What is the role of this compound in studying fruit ripening?

A5: Research suggests that rhizobacteria, specifically strains GSE09 and ISE13, produce this compound as a volatile compound []. This compound, along with other volatiles like 2,4-di-tert-butylphenol, has been implicated in stimulating the ripening of pepper fruit. This finding highlights a potential role for this compound in agricultural applications.

Q6: Can this compound serve as a marker for disease?

A6: A study investigating volatile organic compounds (VOCs) exhaled by cell lines derived from hematological malignancies found that this compound was present at a higher concentration in the headspace of the non-Hodgkin's lymphoma cell line JEKO compared to control cells []. This difference in VOC profiles suggests that this compound and other specific compounds could potentially serve as biomarkers for the diagnosis of hematological malignancies.

Q7: What is a convenient method for preparing this compound?

A7: this compound (4) can be readily synthesized from 1-bromo-3,5-di-tert-butylbenzene (2), which itself is derived from the easily accessible 1,3,5-tri-tert-butylbenzene (1) [, ]. This synthetic route offers a practical approach to obtaining this compound for various research applications.

Q8: Are there simplified methods for synthesizing tert-butylbenzene derivatives like this compound?

A8: Yes, research has explored geminal dimethylation reactions of acetylbenzenes as a simplified approach to preparing tert-butylbenzene derivatives, including this compound []. These alternative synthetic strategies aim to improve the efficiency and accessibility of these valuable compounds.

Q9: What are the key thermochemical properties of this compound and related alkylbenzenes?

A9: Studies have investigated the standard molar enthalpies of formation, vaporization, sublimation, and fusion for a series of branched alkylbenzenes, including this compound [, ]. These thermochemical measurements provide valuable insights into the structure-energy relationships of these compounds. They also contribute to improving group-contribution methodologies for predicting the thermodynamic properties of organic molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.